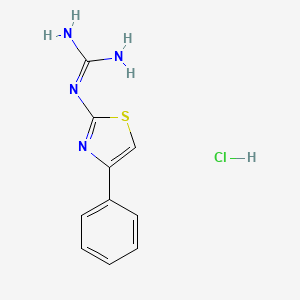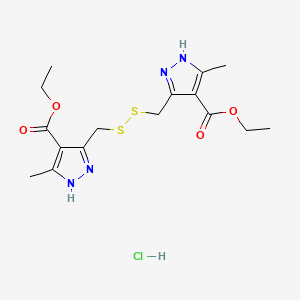
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl): . This compound is known for its unique structure and reactivity, making it a valuable tool in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of a disulfide bridge between two pyrazole rings, followed by esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its reduced form.
Substitution: Substitution reactions may involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions may require specific reagents depending on the desired substitution.
Major Products Formed:
Oxidation reactions may produce oxidized derivatives of the compound.
Reduction reactions may yield reduced forms of the compound.
Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules. Biology: It may be employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: Use in the production of materials, catalysts, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may depend on the context in which it is used, such as in biological systems or chemical reactions. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.
Comparison with Similar Compounds
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate)
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (without HCl)
Uniqueness: The presence of the HCl component in this compound may confer additional properties or reactivity compared to similar compounds without HCl. The specific differences would need to be explored through comparative studies.
Properties
IUPAC Name |
ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2.ClH/c1-5-23-15(21)13-9(3)17-19-11(13)7-25-26-8-12-14(10(4)18-20-12)16(22)24-6-2;/h5-8H2,1-4H3,(H,17,19)(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXDYWLXRCLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CSSCC2=NNC(=C2C(=O)OCC)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
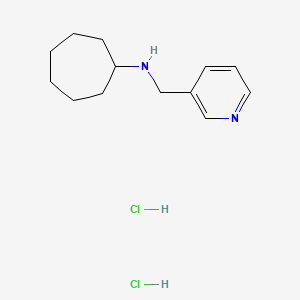
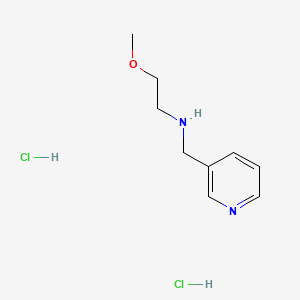
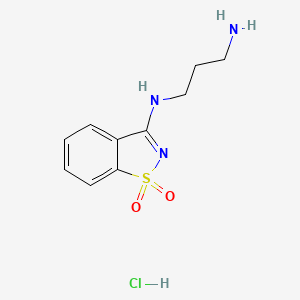

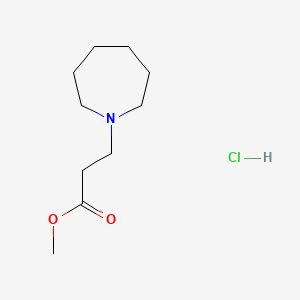
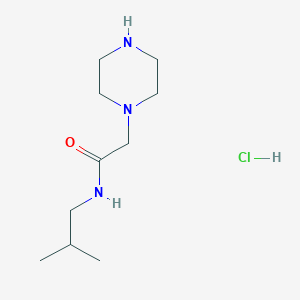
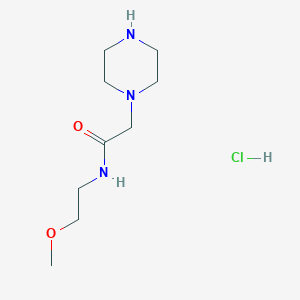
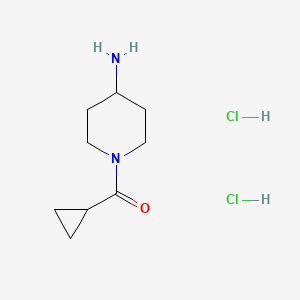
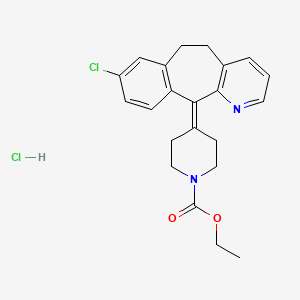
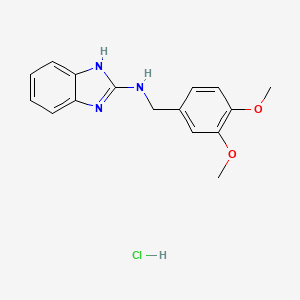
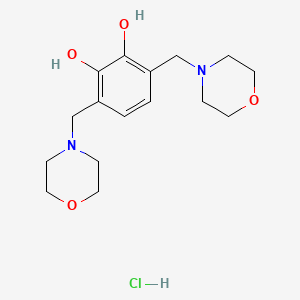
![4-[1-(2-Methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol;hydrochloride](/img/structure/B8087845.png)
![Ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-nitrophenyl)thiophene-3-carboxylate (HCl)](/img/structure/B8087851.png)
